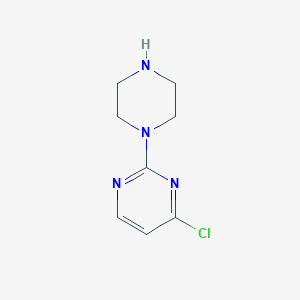

4-Chloro-2-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYDNGEAVHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618595 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-90-2 | |

| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document moves beyond a simple recitation of steps, offering a detailed exploration of the underlying chemical principles, critical process parameters, and robust analytical validation methods. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product. Drawing upon established synthetic strategies for pyrimidine derivatives, this guide emphasizes safety, efficiency, and a thorough understanding of the reaction dynamics.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile building block. The piperazine moiety offers a site for further derivatization, while the chlorine atom at the 4-position provides a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. A reliable and well-characterized synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs.

Reaction Scheme and Mechanism

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 2,4-dichloropyrimidine with piperazine.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The chlorine atoms on the 2,4-dichloropyrimidine are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. Nucleophilic substitution generally occurs preferentially at the C-4 position.[1] This regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a chloride ion to yield the substituted product. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Dichloropyrimidine | ≥98% | Sigma-Aldrich, etc. | Corrosive, handle with care. |

| Piperazine (anhydrous) | ≥99% | Sigma-Aldrich, etc. | Hygroscopic, store in a desiccator. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, etc. | Used as the base. |

| Acetonitrile (ACN) | Anhydrous, HPLC grade | VWR, etc. | Reaction solvent. |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific, etc. | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | VWR, etc. | For drying the organic phase. |

| Deionized Water | --- | --- | For workup. |

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (10.77 g, 125 mmol, 2.5 eq) and anhydrous potassium carbonate (8.64 g, 62.5 mmol, 1.5 eq).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

-

Reagent Addition: In a separate beaker, dissolve 2,4-dichloropyrimidine (7.45 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperazine suspension over 30 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the 2,4-dichloropyrimidine spot indicates the completion of the reaction.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid by-products (potassium carbonate and piperazine hydrochloride) and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Extraction:

-

Dissolve the residue in 100 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts and excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Expected Yield and Physical Properties

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow solid

-

Molecular Formula: C₈H₁₁ClN₄[2]

-

Molecular Weight: 198.65 g/mol [2]

Product Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperazine protons. The pyrimidine protons will appear as doublets in the aromatic region. The piperazine protons will typically appear as two multiplets (or broad singlets) corresponding to the CH₂ groups adjacent to the pyrimidine ring and the NH proton.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the carbons of the pyrimidine ring and the piperazine moiety.

Note: Dynamic NMR effects may be observed due to restricted rotation around the C-N bond and chair-chair interconversion of the piperazine ring.[3]

Mass Spectrometry (MS)

Mass spectrometry should be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method, and the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 199.65, along with the characteristic isotopic pattern for a chlorine-containing compound.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The product should appear as a single major peak.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.

-

Reagent Hazards:

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; insufficient base; moisture in reagents/solvents. | Ensure anhydrous conditions; use fresh, anhydrous base and solvents; extend reaction time and monitor by TLC. |

| Impure Product | Formation of the 2,4-bis(piperazin-1-yl)pyrimidine by-product.[6][7] | Use a controlled stoichiometry of piperazine; purify the crude product by column chromatography. |

| Reaction Stalls | Deactivation of piperazine by protonation. | Ensure an adequate amount of base is present throughout the reaction. |

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with piperazine is a reliable and efficient method for producing this valuable intermediate. By carefully controlling the reaction conditions, stoichiometry, and employing rigorous purification and characterization techniques, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development. The protocol outlined in this guide, coupled with a thorough understanding of the underlying chemical principles and safety considerations, provides a solid foundation for the successful synthesis of this important building block.

References

- Vulcanchem. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.

- ChemicalBook. 2-(1-Piperazinyl)pyrimidine synthesis.

- Echemi. 4-Chloro-2-piperazin-1-yl-pyrimidine hydrochloride Safety Data Sheets.

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2015). ResearchGate. Available from: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters. Available from: [Link]

- Fluorochem. Safety Data Sheet.

- ChemicalBook. 2-(1-Piperazinyl)pyrimidine.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Available from: [Link]

- Google Patents. Regioselective preparation of substituted pyrimidines.

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2018). National Institutes of Health. Available from: [Link]

-

Studylib. 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available from: [Link]...

- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

LookChem. 2-piperazin-1-yl-pyrimidine. Available from: [Link]

-

ResearchGate. 2,4-Dichloropyrimidine. Available from: [Link]

-

European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES. Available from: [Link]

-

National Institutes of Health. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]

-

ResearchGate. Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Available from: [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(piperazin-1-yl)pyrimidine

Abstract: 4-Chloro-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of targeted therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters directly influence molecular interactions, formulation strategies, and pharmacokinetic profiles. This guide provides a detailed examination of the known and predicted physicochemical characteristics of this compound, outlines authoritative experimental protocols for their determination, and discusses the causal relationships between these properties and their implications in a research context. While specific experimental data for this exact molecule is limited in publicly accessible literature, this paper synthesizes information from closely related analogues and established chemical principles to provide a robust scientific overview.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a disubstituted pyrimidine, featuring a chlorine atom at the C4 position and a piperazine moiety at the C2 position.

Caption: 2D Structure of this compound.

This structure imparts a unique combination of properties. The pyrimidine ring is an electron-deficient aromatic system, while the piperazine group introduces basicity and a site for hydrogen bonding. The chlorine atom acts as a lipophilic substituent and a potential leaving group for further chemical modification.

Table 1: Molecular and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 179756-90-2 | |

| Molecular Formula | C₈H₁₁ClN₄ | Calculated |

| Molecular Weight | 198.65 g/mol | Calculated |

| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)Cl | Calculated |

| InChI Key | FCTHSSLAFNKFEK-UHFFFAOYSA-N | Calculated |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The following properties are critical for assessing the potential of this compound as a drug candidate or intermediate.

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

| Property | Experimental Value | Predicted Value | Rationale/Basis for Prediction |

| Physical State | Not Available | Solid at 25°C | Typical for similar substituted pyrimidines.[1] |

| Melting Point | Not Available | Not Available | - |

| Aqueous Solubility | Not Available | Low at neutral pH | The aromatic and chlorinated structure reduces water solubility. |

| pKa (most basic) | Not Available | ~7.5 - 8.5 | Based on the secondary amine of the piperazine moiety.[1] |

| LogP | Not Available | ~1.5 - 2.5 | Calculated based on contributions of the chloro- and piperazinyl-pyrimidine fragments. |

Solubility Profile

Expert Insight: Solubility is arguably one of the most critical early indicators of a compound's 'drug-ability'. Poor aqueous solubility can terminate the development of an otherwise promising candidate due to anticipated poor absorption and bioavailability.

The structure of this compound suggests a complex solubility profile. The chlorinated pyrimidine core is inherently hydrophobic, which would predict limited solubility in aqueous media. However, the piperazine moiety contains a basic secondary amine. At physiological pH (7.4), this amine will be partially protonated, enhancing aqueous solubility. In acidic environments (e.g., the stomach), the compound is expected to be significantly more soluble as the piperazine ring becomes fully protonated, forming a cationic species.[1] Conversely, it is expected to exhibit good solubility in polar organic solvents such as DMSO, DMF, and methanol.

Acidity and Basicity (pKa)

The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. This compound possesses multiple nitrogen atoms, but their basicities differ significantly.

-

Piperazine Nitrogens: The secondary amine on the piperazine ring is the most basic site on the molecule, with a predicted pKa in the range of 7.5 to 8.5. This is the primary site of protonation under physiological conditions.

-

Pyrimidine Nitrogens: The nitrogen atoms within the pyrimidine ring are significantly less basic (pKa < 2) due to the electron-withdrawing nature of the aromatic system and will not be protonated under physiological conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The chloro-substituent increases lipophilicity, while the piperazine group is hydrophilic. The predicted LogP value of ~1.5-2.5 suggests the compound has moderate lipophilicity, a range often considered favorable for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility.

Spectroscopic Profile (Expected)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (likely two doublets in the aromatic region, ~6.5-8.5 ppm), two sets of signals for the piperazine ring protons (as triplets or multiplets in the aliphatic region, ~2.5-4.0 ppm), and a broad singlet for the piperazine N-H proton which may exchange with D₂O.

-

FTIR: The infrared spectrum should display characteristic absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching from the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry should reveal a molecular ion (M⁺) peak corresponding to the molecular weight (198.65). A crucial confirmatory feature will be the presence of an M+2 isotope peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.

Authoritative Experimental Protocols

To ensure data integrity, standardized, robust protocols must be employed. The following sections detail field-proven methodologies for determining the key physicochemical properties discussed.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the 'gold standard' because it allows the system to reach true thermodynamic equilibrium between the solid and dissolved states. This avoids the inflated values often obtained from high-throughput kinetic methods, which can be misled by the formation of supersaturated solutions or metastable polymorphic forms.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Self-Validation (Trustworthiness): After sampling, recover the remaining solid material from the vial. Analyze its solid form using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare this to the form of the starting material to confirm that no phase transformation occurred during the experiment, which would invalidate the measurement.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocols for Spectroscopic Characterization

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent compatible with electrospray ionization, such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the resolution is sufficient to observe the chlorine isotope pattern.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Caption: Interrelation of Physicochemical Properties in Drug Development.

Conclusion

This compound presents a physicochemical profile characteristic of many small-molecule scaffolds in drug discovery. Its moderate lipophilicity and pH-dependent solubility, governed by the basic piperazine moiety, are key features that must be carefully considered and experimentally verified. While published experimental data is sparse, the established protocols and theoretical predictions outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound. Such characterization is not merely an academic exercise but a critical, foundational step in the logical and efficient progression of a drug development program.

References

- Vulcanchem. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine.

- Fisher Scientific. CAS RN 20980-22-7.

- Pharmaffiliates. Product Name : 2-(4-(Chloromethyl)piperazin-1-yl)pyrimidine.

- BLDpharm. 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 634469-41-3.

- Simson Pharma Limited. 5-chloro-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine | CAS No.

-

PubChem. 4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137. Available from: [Link]

-

Wikipedia. Pyrimidinylpiperazine. Available from: [Link]

- BLDpharm. 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine hydrochloride.

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

-

lookchem. 2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

lookchem. Cas 20980-22-7,2-(1-Piperazinyl)pyrimidine. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(2-pyrimidinyl)piperazine. Available from: [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-(piperazin-1-yl)pyrimidine Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives and analogs based on this core. We will delve into the synthetic nuances of constructing this scaffold, explore how structural modifications influence biological activity, and examine the molecular mechanisms through which these compounds exert their effects, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of small molecule therapeutics.

Introduction: The Significance of the Pyrimidine Core

Pyrimidine, a six-membered heterocyclic compound, is a fundamental building block in nature, forming the basis of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] This inherent biological relevance has made the pyrimidine nucleus a promising starting point for the synthesis of novel therapeutic agents.[1] The introduction of a piperazine moiety and a chlorine atom at specific positions on the pyrimidine ring creates the this compound scaffold, a structure that has proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[2][3] The piperazine group often enhances aqueous solubility and provides a key interaction point with biological targets, while the chlorine atom serves as a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space.[4][5]

Synthesis of the this compound Core and its Analogs

The synthesis of this compound derivatives typically begins with the construction of a di-chlorinated pyrimidine precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) with piperazine or its derivatives.

Synthesis of Dichloropyrimidine Precursors

Common starting materials for the synthesis of the core scaffold are 4,6-dichloropyrimidine and 4,6-dichloro-2-methylpyrimidine.

-

4,6-Dichloropyrimidine: This precursor can be synthesized from 4,6-dihydroxypyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[6][7] Phosgene can also be used as a chlorinating agent.[8][9]

-

4,6-Dichloro-2-methylpyrimidine: This analog is similarly prepared from 4,6-dihydroxy-2-methylpyrimidine using reagents like thionyl chloride in acetonitrile or phosphorus oxychloride.[10][11][12]

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of the this compound core is the nucleophilic aromatic substitution of one of the chlorine atoms on the dichloropyrimidine ring with a piperazine derivative. The regioselectivity of this reaction is a critical consideration.

In 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position due to the greater stabilization of the Meisenheimer intermediate.[13][14] However, the electronic properties of other substituents on the pyrimidine ring can influence this selectivity. For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position.[13] In the case of 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution.[14]

A general synthetic workflow is depicted below:

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be finely tuned by modifying various parts of the molecule. The following sections will discuss key SAR insights, with a focus on their activity as kinase inhibitors.

Modifications at the 4-Position of the Pyrimidine Ring

The chlorine atom at the 4-position is a common feature in many active compounds and serves as a crucial site for further functionalization. However, its replacement with other groups can significantly impact activity. For example, in a series of Src/Abl kinase inhibitors, the 4-position is attached to a thiazole-5-carboxamide moiety, which is essential for potent inhibition.[11]

Substitutions on the Piperazine Ring

The piperazine ring offers a versatile handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

-

Alkyl and Hydroxyalkyl Groups: The addition of a 2-hydroxyethyl group to the piperazine nitrogen is a common feature in potent kinase inhibitors like Dasatinib, contributing to improved solubility and target engagement.[11]

-

Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl rings on the piperazine can lead to potent inhibitors of various targets. For instance, piperazinyl-pyrimidine derivatives with different aryl substituents have shown potent activity as caspase inhibitors.[]

Modifications at the 2-Position of the Pyrimidine Ring

While the 2-(piperazin-1-yl) moiety is a defining feature, modifications to the piperazine itself or its replacement can lead to diverse biological activities. In a series of JAK2/FLT3 dual inhibitors, variations on the phenyl ring attached to the 2-aminopyrimidine core were explored to optimize activity.[3]

The following table summarizes the SAR of selected this compound derivatives and their analogs as kinase inhibitors.

| Compound | Core Structure | Key Substitutions | Target Kinase(s) | IC50 (nM) | Reference |

| Dasatinib (BMS-354825) | 2-(Aminopyrimidinyl)thiazole | 2-methyl on pyrimidine, 2-hydroxyethyl on piperazine, N-(2-chloro-6-methylphenyl) on thiazole | Src/Abl | <1 | [11] |

| Compound 5q | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | Phenylacetyl on piperazine | Akt1 | 18.0 | [16] |

| Compound 5t | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | (4-Fluorophenyl)acetyl on piperazine | Akt1 | 21.3 | [16] |

| Compound 14j | 4-Piperazinyl-2-aminopyrimidine | Modifications on "A" and "B" phenyl rings | JAK2/FLT3 | 27 (JAK2), 30 (FLT3) | [3] |

Mechanism of Action: Targeting Key Signaling Pathways

Many this compound derivatives exert their therapeutic effects by inhibiting protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Inhibition of the Src/Abl Kinase Pathway

A prominent example of a drug with a related core structure is Dasatinib, a potent dual inhibitor of Src and Bcr-Abl kinases.[17][18] The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is the causative agent in chronic myeloid leukemia (CML).[4][19] Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[19]

Dasatinib binds to both the active and inactive conformations of the Abl kinase domain, effectively blocking its ATP-binding site and preventing the phosphorylation of downstream substrates.[4][18] This leads to the inhibition of signaling pathways that promote cancer cell growth and induces apoptosis.[4] The inhibition of Src family kinases further contributes to its anti-cancer activity.[2][20]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.[5][21][22][23] Several 4-(piperazin-1-yl)pyrimidine derivatives have been developed as potent inhibitors of Akt, a key serine/threonine kinase in this pathway.[16] By inhibiting Akt, these compounds can effectively block downstream signaling and induce apoptosis in cancer cells.

Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis and Purification

Protocol 5.1.1: General Procedure for the Synthesis of 4-(Substituted-piperazin-1-yl)-2-chloro-pyrimidine Derivatives

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add the desired piperazine derivative (1.0-1.2 eq) and a base such as potassium carbonate (K2CO3) or DIPEA (1.5-2.0 eq).[13]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.[13]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).[2]

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(substituted-piperazin-1-yl)-2-chloro-pyrimidine derivative.[2]

In Vitro Biological Evaluation

Protocol 5.2.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5.2.2: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The amount of ADP formed is proportional to the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable core in the design and development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the ease of derivatization at multiple positions allow for the generation of large and diverse chemical libraries for screening against various biological targets. The insights gained from SAR studies have enabled the optimization of potency, selectivity, and pharmacokinetic properties of these compounds, leading to the discovery of promising clinical candidates like Dasatinib.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. The exploration of novel substitutions on the pyrimidine and piperazine rings, guided by computational modeling and structural biology, will continue to be a key strategy. Furthermore, the application of this versatile scaffold is expected to expand beyond oncology to other therapeutic areas where kinase dysregulation plays a role, such as inflammatory and neurodegenerative diseases. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

-

What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction. [Link]

-

Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

-

Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

-

Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus. [Link]

-

An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. (2018, November 13). Organic Process Research & Development, 22(12), 1836–1843. [Link]

-

The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).

-

Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020–2023). (n.d.). Taylor & Francis Online. [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.).

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. (n.d.). WIPO. [Link]

- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. (n.d.).

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett, 31(15), 1449–1453. [Link]

-

Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

The Emerging Role of ABL Kinases in Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap. (n.d.). Patsnap. [Link]

-

Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (n.d.). ACS Publications. [Link]

-

Src kinase signaling in leukaemia - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc, 2020(7), 1-13. [Link]

- WO2007106879A2 - Process for preparing n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide and related metabolites thereof - Google Patents. (n.d.).

-

Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

- CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents. (n.d.).

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie, 349(5), 356–362. [Link]

-

Structural organization of Src family, Abl and Bcr-Abl kinases. The... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (2019). European Journal of Medicinal Chemistry, 181, 111590. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Pharmaceuticals, 15(6), 741. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules, 28(11), 4267. [Link]

Sources

- 1. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 2. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Page loading... [guidechem.com]

- 10. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 19. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

spectroscopic data (NMR, IR, MS) of 4-Chloro-2-(piperazin-1-yl)pyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(piperazin-1-yl)pyrimidine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a piperazine moiety, is a common scaffold in a variety of biologically active molecules. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability.

Accurate structural elucidation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of molecular structures. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights for researchers and scientists in the field. The interpretations presented herein are based on a combination of data from closely related analogs and established principles of spectroscopic analysis.

Molecular Structure

The chemical structure of this compound is depicted below. The numbering of the atoms in the pyrimidine and piperazine rings is crucial for the assignment of spectroscopic signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on data from the closely related compound 2-(1-Piperazinyl)pyrimidine, with adjustments for the electronic effects of the chlorine substituent.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine and piperazine protons. The introduction of the electron-withdrawing chlorine atom at the C4 position of the pyrimidine ring is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-6 |

| ~6.7 | d | 1H | H-5 |

| ~3.8 | t | 4H | H-2', H-6' (piperazine) |

| ~3.0 | t | 4H | H-3', H-5' (piperazine) |

| ~2.0 | s | 1H | N-H (piperazine) |

Interpretation:

-

Pyrimidine Protons: The protons on the pyrimidine ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being closer to the electronegative nitrogen atoms, is predicted to resonate at a lower field (~8.1 ppm) compared to the H-5 proton (~6.7 ppm). The presence of the chlorine atom at C4 will further deshield H-5.

-

Piperazine Protons: The piperazine ring protons are expected to appear as two triplets, corresponding to the two sets of chemically equivalent methylene groups. The protons on the carbons adjacent to the pyrimidine ring (H-2' and H-6') are expected to be more deshielded (~3.8 ppm) than the protons on the carbons adjacent to the secondary amine (H-3' and H-5', ~3.0 ppm).

-

N-H Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet around 2.0 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 |

| ~161 | C-4 |

| ~158 | C-6 |

| ~110 | C-5 |

| ~45 | C-2', C-6' (piperazine) |

| ~44 | C-3', C-5' (piperazine) |

Interpretation:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region. The carbons directly attached to nitrogen atoms (C-2, C-4, and C-6) will appear at a lower field. The carbon bearing the chlorine atom (C-4) is expected to be significantly downfield. The C-5 carbon, being the only CH in the pyrimidine ring, is expected at the highest field among the ring carbons.

-

Piperazine Carbons: The carbon atoms of the piperazine ring are expected to appear in the aliphatic region, typically between 40 and 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-N, N-H, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3400 | Medium, broad | N-H stretching (piperazine) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2800-3000 | Medium | Aliphatic C-H stretching |

| 1550-1650 | Strong | C=C and C=N stretching (pyrimidine ring) |

| 1400-1500 | Medium | C-N stretching |

| 1000-1200 | Strong | C-N stretching (piperazine) |

| 700-850 | Strong | C-Cl stretching |

Interpretation:

The presence of a broad band in the region of 3250-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring. The sharp peaks between 3000 and 3100 cm⁻¹ are characteristic of aromatic C-H stretching. The strong absorptions in the 1550-1650 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring. A strong band in the 700-850 cm⁻¹ range would confirm the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak: The molecular formula of this compound is C₈H₁₀ClN₅. The expected monoisotopic mass is approximately 211.06 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 211. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 213 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron impact ionization.

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of Piperazine: Cleavage of the C-N bond between the pyrimidine and piperazine rings can lead to the formation of a pyrimidine radical cation with m/z 127/129 and a neutral piperazine molecule.

-

Loss of Chloro-pyrimidine: Alternatively, the fragmentation can result in a piperazine radical cation with m/z 84 and a neutral chloro-pyrimidine molecule.

-

Loss of Chlorine: Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 175.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

EI-MS: This technique is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns.

-

ESI-MS: This is a softer ionization technique suitable for a wider range of compounds and typically shows a prominent protonated molecular ion peak ([M+H]⁺).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, quality control, and further development of this and related compounds. Adherence to the outlined experimental protocols will ensure the generation of reliable and reproducible spectroscopic data, which is fundamental to advancing scientific research and drug discovery.

References

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-(piperazin-1-yl)pyrimidine

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2,4-disubstituted pyrimidine core, particularly when functionalized with a piperazine moiety, represents one such "privileged scaffold." Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with the versatile synthetic handles it offers, has made it a fertile ground for the discovery of potent and selective modulators of a diverse array of biological targets. This guide delves into the therapeutic landscape of the 4-Chloro-2-(piperazin-1-yl)pyrimidine scaffold, moving beyond a mere catalog of activities to provide a deeper, mechanistic understanding of its potential. We will explore the causality behind its promiscuity, dissect structure-activity relationships, and provide actionable experimental protocols for researchers and drug development professionals.

I. The Kinase Superfamily: A Primary Domain of Action

The pyrimidine ring is a well-established bioisostere of the adenine core of ATP, the universal currency of cellular energy and a critical substrate for protein kinases. This structural mimicry allows pyrimidine-based compounds to competitively bind within the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity. The this compound scaffold has been extensively exploited in the design of kinase inhibitors for oncology, neurodegenerative disorders, and inflammatory diseases.

A. Mechanism of Kinase Inhibition

The 2-amino group of a pyrimidine derivative typically forms one or two hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The substituents at the 4- and 5-positions project into the solvent-exposed region and the hydrophobic back pocket, respectively, offering opportunities to enhance potency and selectivity. The piperazine moiety at the 2-position often extends towards the solvent-exposed region, providing a vector for further chemical modification to fine-tune physicochemical properties and target interactions.

Caption: Competitive binding of the pyrimidine scaffold in the kinase ATP pocket.

B. Key Kinase Targets and Structure-Activity Relationship (SAR)

The versatility of the 2,4-disubstituted pyrimidine scaffold is evident in the breadth of kinases it has been shown to inhibit.

| Target Kinase(s) | Key Compound(s) | Potency (IC50) | Therapeutic Area | Citation |

| Aurora A/B | Compound 12a | 309 nM (A), 293 nM (B) | Oncology | [1] |

| Akt1 | Compounds 5q, 5t | 18.0 nM, 21.3 nM | Oncology | [2] |

| JAK2/FLT3 | Compound 14j | 27 nM (JAK2), 30 nM (FLT3) | Oncology | [3] |

| Src/Abl | BMS-354825 (Dasatinib) | Sub-nanomolar | Oncology | [4] |

| MSK1 | 2,5-dichloropyrimidine derivative | Covalent Inhibition | Inflammatory Disease | [5] |

SAR Insights:

-

Aurora Kinases: Potency is often driven by substituents on the C4-aniline ring that can access the DFG-out conformation. Halogen substitution on a phenyl ring attached to the pyrimidine core has been shown to be critical for activity.[6][7]

-

Akt: For the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine series, the substitution on the piperazine nitrogen with various aromatic and heteroaromatic moieties was key to achieving high potency.[2]

-

JAK2/FLT3: A hybridization strategy combining pharmacophores of known JAK2 and FLT3 inhibitors has proven effective. Variations on the phenyl rings at both the 2- and 4-positions of the pyrimidine core significantly impact dual inhibitory activity.[3]

-

Covalent Inhibition: The chlorine at the C4 position of the pyrimidine ring can act as an electrophile in an SNAr reaction with a suitably positioned cysteine residue in the target kinase, leading to covalent and often irreversible inhibition. This has been demonstrated for MSK1.[5]

C. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for determining the affinity of a test compound for a kinase of interest.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor ("tracer") binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. Unlabeled test compounds compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Materials:

-

Kinase of interest (e.g., Aurora A, Akt1)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (this compound derivative)

-

Kinase Buffer

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in Kinase Buffer.

-

Tracer Solution: Prepare a solution of the Kinase Tracer in Kinase Buffer.

-

Assay Assembly:

-

Add 5 µL of the diluted test compound to the wells of the 384-well plate.

-

Add 5 µL of the Kinase/Antibody mixture to each well.

-

Add 5 µL of the Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Sources

- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Chloro-2-(piperazin-1-yl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 2,4-Disubstituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold that serves as a cornerstone in the development of a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a "privileged" structure in medicinal chemistry.[1] Within this class, 4-Chloro-2-(piperazin-1-yl)pyrimidine represents a key building block, frequently utilized in the synthesis of potent and selective kinase inhibitors. While the standalone mechanism of action of this specific precursor is not extensively documented, its incorporation into highly successful clinical candidates, most notably Bafetinib (formerly INNO-406), provides a powerful lens through which to understand its therapeutic potential.

This technical guide will dissect the mechanism of action of compounds derived from the this compound core, with a primary focus on the well-characterized dual Bcr-Abl/Lyn tyrosine kinase inhibitor, Bafetinib.[2][3][4][5] We will explore the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these intricate pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Bafetinib: A Case Study in Dual Kinase Inhibition

Bafetinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML), particularly in cases of imatinib resistance.[5][6] The core of Bafetinib's mechanism lies in its potent and selective dual inhibition of the Bcr-Abl fusion protein tyrosine kinase and the Src-family member, Lyn tyrosine kinase.[2][4][5]

Primary Molecular Targets and Binding Interactions

The constitutive activation of the Bcr-Abl tyrosine kinase is the primary pathogenic driver in CML.[2] Bafetinib directly binds to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that characterize CML.[4]

Simultaneously, Bafetinib potently inhibits Lyn kinase, a member of the Src family of tyrosine kinases.[2][5] Elevated Lyn kinase activity has been implicated in imatinib resistance, making its inhibition a critical component of Bafetinib's enhanced therapeutic profile compared to first-generation TKIs.[2]

The inhibitory activity of Bafetinib against its primary targets is summarized in the table below:

| Target Kinase | IC50 (nM) | Reference |

| Abl (Cell-free assay) | 5.8 | [4] |

| Lyn (Cell-free assay) | 19 | [4] |

| Bcr-Abl (in K562 cells) | 11 | [4] |

| Bcr-Abl (in 293T cells) | 22 | [4] |

Downstream Signaling Cascades

The dual inhibition of Bcr-Abl and Lyn kinases by Bafetinib triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in Ph+ leukemia cells.[2][3] Key downstream pathways affected include:

-

Inhibition of Pro-Survival Signaling: By blocking Bcr-Abl and Lyn, Bafetinib prevents the activation of critical pro-survival pathways such as the Ras/MAPK and PI3K/Akt pathways.

-

Induction of Apoptosis: Bafetinib has been shown to enhance the activity of several pro-apoptotic Bcl-2 homology 3 (BH3)-only proteins, including Bim, Bad, Bmf, and Bik.[3] This shifts the balance towards apoptosis through the intrinsic mitochondrial pathway, leading to caspase activation and programmed cell death.[4]

The following diagram illustrates the central role of Bafetinib in disrupting Bcr-Abl signaling:

Caption: Bafetinib inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival pathways.

Experimental Protocols for Mechanistic Elucidation

The determination of a compound's mechanism of action relies on a suite of robust in vitro and in vivo assays. The following protocols are representative of the methodologies used to characterize kinase inhibitors like Bafetinib.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of an inhibitor against a target kinase.

Materials:

-

Recombinant human kinase (e.g., Abl, Lyn)

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP or fluorescent ATP analog

-

Test compound (e.g., Bafetinib) at various concentrations

-

Kinase reaction buffer

-

96-well filter plates or ELISA plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding [γ-³³P]ATP or a fluorescent ATP analog.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

-

For fluorescent assays, measure the fluorescence signal according to the manufacturer's instructions.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for determining the in vitro IC50 of a kinase inhibitor.

Protocol 2: Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Objective: To assess the cytostatic or cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium

-

Test compound at various concentrations

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent

-

Spectrophotometer or luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and measure ATP levels.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Beyond Bcr-Abl/Lyn: The Versatility of the Pyrimidine Scaffold

While Bafetinib provides a robust model for the mechanism of action of this compound derivatives, the broader family of 2,4-disubstituted pyrimidines exhibits a wide range of biological activities by targeting different enzymes and receptors. This highlights the scaffold's versatility in drug design.

-

Cholinesterase Inhibition: Certain 2,4-disubstituted pyrimidines have been shown to act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the treatment of Alzheimer's disease.[7]

-

eEF-2K Inhibition: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[8][9]

-

Akt Inhibition: 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of the Akt kinase, another crucial target in oncology.[10][11]

-

Aurora Kinase Inhibition: Pyrimidine-based compounds have been designed as inhibitors of Aurora A kinase, with the goal of reducing levels of MYC oncoproteins in cancer.[12]

The diverse biological activities of these pyrimidine derivatives underscore the importance of the specific substitutions on the pyrimidine core in determining target selectivity and pharmacological effect.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The detailed mechanistic understanding of Bafetinib as a dual Bcr-Abl/Lyn inhibitor provides a clear blueprint for how this chemical moiety can be leveraged to achieve potent and selective inhibition of key oncogenic drivers. The experimental protocols outlined in this guide represent the foundational assays required to characterize the mechanism of action of novel compounds derived from this and related scaffolds.

Future research in this area will likely focus on further optimizing the pyrimidine core to achieve even greater selectivity, overcome drug resistance, and explore novel therapeutic applications beyond oncology. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of new and improved medicines built upon the versatile 2,4-disubstituted pyrimidine framework.

References

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. Available from: [Link]

-

Definition of bafetinib - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

-

Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers. Available from: [Link]

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH. Available from: [Link]

-

Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. PubMed. Available from: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Wiley Online Library. Available from: [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]